Comprehensive Technical Guide: Structural Chemistry and Thermodynamic Profiling of 1,5-Diphenylimidazole-2-thiol
Comprehensive Technical Guide: Structural Chemistry and Thermodynamic Profiling of 1,5-Diphenylimidazole-2-thiol
Executive Summary
In the landscape of rational drug design and advanced materials science, 1,5-diphenyl-1H-imidazole-2-thiol (CAS: 136802-77-2) serves as a highly versatile molecular scaffold. Recognized primarily as a critical intermediate in the synthesis of COX-1/COX-2 inhibitors and thiazole-linked acetamides[1], its unique physicochemical properties are governed by its tautomeric flexibility and highly aromatic nature. This whitepaper provides an authoritative, in-depth analysis of the compound’s structural characteristics, outlines a self-validating synthesis methodology, and details the rigorous thermodynamic profiling required for pharmaceutical and material applications.
Structural Chemistry & Molecular Characteristics
The compound, often referred to interchangeably as 1,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione, exhibits classic tautomerism between its thiol (-SH) and thione (=S) forms. In the solid state, the thione form predominantly dictates the crystal lattice packing due to robust intermolecular N-H···S hydrogen bonding. This structural dynamic directly influences its thermodynamic stability, solubility profile, and reactivity as a nucleophile in subsequent derivatization steps.
Quantitative Molecular Data
The following table summarizes the core physicochemical parameters of the compound, essential for stoichiometric calculations and predictive modeling in drug development[2].
Table 1: Physicochemical Properties of 1,5-diphenyl-1H-imidazole-2-thiol
| Parameter | Value / Description |
| CAS Number | 136802-77-2 |
| Molecular Formula | C15H12N2S |
| Molecular Weight | 252.33 g/mol |
| SMILES String | Sc1ncc(-c2ccccc2)n1-c1ccccc1 |
| Hydrogen Bond Donors | 1 (in thione tautomer) |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (TPSA) | ~77.1 Ų |
Synthesis Methodology: The Modified Markwald Approach
The synthesis of 1,5-diphenyl-1H-imidazole-2-thiol is most efficiently achieved via a modified Markwald procedure[1]. This approach leverages the condensation of an α-aminoketone with an isothiocyanate.
Reaction Causality and Mechanism
The reaction requires the liberation of a free amine from 2-amino-1-phenylethan-1-one hydrochloride. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the hydrochloride, allowing the free amine to execute a nucleophilic attack on the highly electrophilic carbon of phenyl isothiocyanate. The intermediate thiourea undergoes intramolecular cyclization and dehydration under reflux conditions, driven by the thermodynamic stability of the resulting aromatic imidazole ring.
Figure 1: Modified Markwald synthesis pathway for 1,5-diphenyl-1H-imidazole-2-thiol.
Protocol 1: Self-Validating Synthesis Workflow
Objective: To synthesize and isolate the target compound with high purity (>98%).
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Initiation: Suspend 0.025 mol of 2-amino-1-phenylethan-1-one hydrochloride in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
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Causality: Ethanol is selected to balance reactant solubility at reflux while ensuring the highly hydrophobic product precipitates upon cooling, driving the reaction equilibrium forward.
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Base Addition: Add 0.025 mol of triethylamine dropwise under continuous magnetic stirring.
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Causality: TEA neutralizes the HCl salt, generating the free nucleophilic amine required for the subsequent addition step without interfering with the electrophile.
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Electrophile Addition: Introduce 0.025 mol of phenyl isothiocyanate to the reaction mixture.
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Reflux & Cyclization: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
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Causality: Thermal energy overcomes the activation barrier for intramolecular cyclization and dehydration, forming the stable aromatic ring[1].
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Isolation: Allow the reaction to cool to room temperature. Filter the resulting solid precipitate under vacuum.
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Purification & Validation: Recrystallize the crude product from hot ethanol.
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Self-Validation Step: Before proceeding to downstream applications, verify purity via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The absence of starting material spots confirms reaction completion.
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Thermodynamic Properties & Thermal Profiling
Understanding the thermodynamic behavior of 1,5-diphenyl-1H-imidazole-2-thiol is paramount for formulation and polymorph screening. The strong intermolecular hydrogen bonding inherent to the thione tautomer results in a distinct, high-temperature melting endotherm.
Table 2: Typical Thermodynamic Parameters
| Parameter | Expected Range / Value | Analytical Method |
| Melting Point (Tm) | 220.0 °C – 228.0 °C | DSC[3] |
| Enthalpy of Fusion (ΔHfus) | 25 – 35 kJ/mol | DSC |
| Decomposition Temp (Td) | > 280 °C | TGA |
Protocol 2: Rigorous Thermodynamic Profiling via DSC/TGA
Objective: To accurately determine the melting point, enthalpy of fusion, and thermal stability profile of the synthesized compound.
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Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g).
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Causality: Ensures precise quantification of heat flow, which is critical for accurate thermodynamic profiling and polymorph identification.
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Sample Preparation: Accurately weigh 2.0–3.0 mg of the recrystallized compound into an aluminum crucible and seal with a pierced lid.
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Causality: The pierced lid allows for the release of any volatile impurities or trapped crystallization solvent without causing pan deformation, which would distort the baseline heat flow.
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DSC Analysis: Equilibrate the sample at 25 °C, then heat to 250 °C at a strictly controlled ramp rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Record the extrapolated onset temperature (true melting point) and the peak temperature of the endothermic transition.
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Orthogonal TGA Validation: Concurrently, load 5.0 mg of the sample into a Thermogravimetric Analyzer (TGA). Heat from 25 °C to 400 °C at 10 °C/min under nitrogen.
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Self-Validation Step: TGA validates the DSC data by confirming that the endothermic event observed is purely a phase transition (melting) and is not artificially broadened by concurrent mass loss (thermal decomposition).
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Figure 2: Orthogonal thermodynamic profiling workflow utilizing DSC and TGA.
Conclusion
The synthesis and characterization of 1,5-diphenyl-1H-imidazole-2-thiol require a meticulous approach that pairs mechanistic understanding with rigorous analytical validation. By employing a modified Markwald synthesis driven by carefully selected solvent and base conditions, researchers can isolate high-purity material. Subsequent orthogonal thermodynamic profiling via calibrated DSC and TGA ensures that the physical properties of the compound are accurately mapped, providing a reliable foundation for its use as an active pharmaceutical intermediate or advanced material precursor.
References
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1,5-diphenyl-1H-imidazole-2-thiol - Molport Source: molport.com URL:2
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Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC Source: nih.gov URL:1
